2-Cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]prop-2-enamide

Catalog No.
S11231624
CAS No.
M.F
C15H13F3N2O2
M. Wt
310.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(tri...

Product Name

2-Cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]prop-2-enamide

IUPAC Name

2-cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]prop-2-enamide

Molecular Formula

C15H13F3N2O2

Molecular Weight

310.27 g/mol

InChI

InChI=1S/C15H13F3N2O2/c1-8-6-10(4-5-12(8)15(16,17)18)20-14(22)11(7-19)13(21)9-2-3-9/h4-6,9,21H,2-3H2,1H3,(H,20,22)

InChI Key

GDHFOVCRYCPOTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(=C(C2CC2)O)C#N)C(F)(F)F

2-Cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic organic compound characterized by its complex structure, which includes a cyano group, a cyclopropyl moiety, and a hydroxy group. Its molecular formula is C15H13F3N2O2C_{15}H_{13}F_{3}N_{2}O_{2} and it has a molar mass of approximately 310.27 g/mol . The compound is notable for its potential biological activities and applications in medicinal chemistry.

Typical of amides and enones. Notably, it can participate in nucleophilic additions due to the electrophilic nature of the carbonyl carbon. The presence of the cyano group allows for further reactions such as hydrolysis or reduction, leading to derivatives that may exhibit varied biological properties. Additionally, the hydroxy group can engage in hydrogen bonding, influencing its reactivity and solubility in different solvents .

Research indicates that 2-cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]prop-2-enamide exhibits significant biological activity, particularly as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis. This inhibition has implications for anti-inflammatory and immunomodulatory effects, making it a candidate for therapeutic applications in conditions like rheumatoid arthritis and other inflammatory diseases . Studies have also shown its potential in modulating immunoglobulin secretion, suggesting a role in immune response regulation.

The synthesis of 2-cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]prop-2-enamide typically involves several steps:

  • Formation of the Cyano Group: This can be achieved through the reaction of appropriate nitriles with cyclopropyl compounds.
  • Hydroxylation: The introduction of the hydroxy group may involve hydroxylation reactions using reagents such as peracids or via reduction processes.
  • Amidation: The final step often involves coupling the resulting intermediate with 3-methyl-4-(trifluoromethyl)aniline to form the amide bond .

These steps may require specific conditions such as temperature control and the use of solvents like tetrahydrofuran or dichloromethane to achieve optimal yield and purity.

The compound has potential applications in pharmaceutical research due to its biological activities. Specifically, it is being investigated for its role as an anti-inflammatory agent and immunomodulator. Its inhibition of DHODH makes it relevant in developing treatments for autoimmune diseases and conditions requiring modulation of immune responses . Additionally, it serves as a model compound in studies related to prostaglandin synthesis.

Interaction studies involving 2-cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]prop-2-enamide focus on its binding affinity to target proteins such as DHODH. These studies often utilize techniques like surface plasmon resonance or isothermal titration calorimetry to evaluate binding interactions quantitatively. Understanding these interactions helps elucidate the mechanism of action and potential side effects when used therapeutically .

Several compounds share structural similarities with 2-cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]prop-2-enamide, including:

  • N-[4-(4'-fluorophenyl)-phenyl]-2-cyano-3-hydroxy-prop-2-enamide
    • Similar structure with variations in aromatic substitution.
    • Potentially different biological activities based on substituents.
  • N-(4-chlorophenyl)-N-methyl-4-nitrobenzamide
    • Contains nitro and chloro groups instead of trifluoromethyl.
    • Different reactivity profiles due to electronic effects.
  • N-(4-biphenyl)-2-cyano-3-cyclopropyl-3-hydroxy-prop-2-enamide
    • Features biphenyl substitution.
    • May exhibit distinct pharmacological properties.

Uniqueness

The uniqueness of 2-cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]prop-2-enamide lies in its specific combination of functional groups that confer unique biological activities, particularly its selective inhibition of DHODH compared to other similar compounds that may not exhibit this specificity or potency .

XLogP3

3.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

310.09291215 g/mol

Monoisotopic Mass

310.09291215 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-08-2024

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